tert-Butyl 4-(4-bromobenzyl)piperazine-1-carboxylate
Overview
Description
The compound tert-Butyl 4-(4-bromobenzyl)piperazine-1-carboxylate is a derivative of piperazine featuring a tert-butyl carboxylate group and a 4-bromobenzyl substituent. Piperazine derivatives are of significant interest due to their prevalence in pharmaceuticals and their potential as ligands in catalytic reactions. Although the specific compound is not directly mentioned in the provided papers, the related structures and their syntheses offer insights into the chemistry of such compounds.
Synthesis Analysis
The synthesis of related piperazine derivatives often involves condensation reactions, amination, and other functional group transformations. For instance, the synthesis of a bulky ligand with a piperazine backbone was achieved through the combination with palladium catalysts, indicating the potential for cross-coupling reactions . Another example is the synthesis of a fluorophenyl piperazine derivative through condensation of carbamimide and 3-fluorobenzoic acid . Similarly, a nitrophenyl piperazine derivative was synthesized using a low-cost amination process . These methods suggest that the synthesis of this compound would likely involve similar strategies, such as the use of palladium-catalyzed cross-coupling of a bromobenzyl halide with a piperazine derivative protected with a tert-butyl carboxylate group.
Molecular Structure Analysis
The molecular structures of piperazine derivatives are often characterized using techniques such as NMR, LCMS, IR, and X-ray diffraction (XRD) . For example, the crystal structure of a related compound revealed that the piperazine ring adopts a chair conformation, and various intermolecular interactions, such as hydrogen bonds and π-π stacking, contribute to the stability of the crystal structure . These findings suggest that this compound would also exhibit a chair conformation of the piperazine ring and could form similar intermolecular interactions.
Chemical Reactions Analysis
Piperazine derivatives can participate in various chemical reactions, including cross-coupling reactions such as Suzuki–Miyaura and Mizoroki–Heck reactions . The presence of functional groups like the tert-butyl carboxylate and the bromobenzyl moiety in this compound would allow for further functionalization through nucleophilic substitution or coupling with organoboron reagents and other halides.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives can be explored through computational methods such as density functional theory (DFT), which provides insights into the molecular electrostatic potential, frontier molecular orbitals, and vibrational analysis . These studies help predict the reactivity, stability, and potential biological activity of the compounds. For this compound, similar computational analyses could be performed to understand its properties and guide further synthetic and application-oriented research.
Safety and Hazards
This compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
properties
IUPAC Name |
tert-butyl 4-[(4-bromophenyl)methyl]piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BrN2O2/c1-16(2,3)21-15(20)19-10-8-18(9-11-19)12-13-4-6-14(17)7-5-13/h4-7H,8-12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSRUCGIETXRETJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50383739 | |
Record name | tert-Butyl 4-[(4-bromophenyl)methyl]piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50383739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
844891-10-7 | |
Record name | tert-Butyl 4-[(4-bromophenyl)methyl]piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50383739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4-Bromobenzyl)piperazine, N1-BOC protected | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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